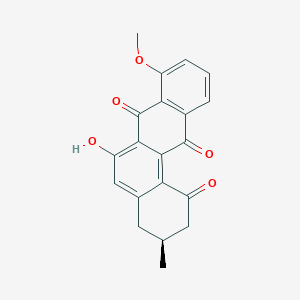
Hatomarubigin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hatomarubigin A is a natural product that has been isolated from Streptomyces sp. SANK 60404. It is a member of the rubiginone family of polyketides and has been shown to have anticancer properties. In We will also list future directions for research on Hatomarubigin A.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibiotic Properties
Hatomarubigin A, an angucycline antibiotic, demonstrates significant potential in scientific research, particularly in its synthesis and antibiotic applications. Parker and Ding (2000) detailed a streamlined synthesis process for Hatomarubigin A, achieving a 41% yield through a Michael addition and intramolecular aldol condensation. This synthesis forms a basis for the production of various angucyclinone antibiotics, including Rubiginone B2 and Antibiotic X-1488E (Parker & Ding, 2000).
Genetic Analysis and Biosynthesis
Izawa et al. (2013) conducted a functional analysis of hatomarubigin biosynthesis genes through heterologous expression. Their research identified a new metabolite, hatomarubigin F, signifying the role of HrbF in regulating oxygenation enzymes. This study highlights the genetic underpinnings in the biosynthesis of hatomarubigins (Izawa et al., 2013).
Kawasaki et al. (2010) also contributed to understanding the genetics of hatomarubigin biosynthesis. They identified the hrb gene cluster in Streptomyces sp., responsible for producing hatomarubigins A, B, C, and D. This discovery provides a genetic framework for studying angucycline biosynthesis (Kawasaki et al., 2010).
Antitumor Activity
Hatomarubigins have been studied for their potential antitumor activity. Hayakawa et al. (1991) isolated a complex of isotetracenone group antibiotics, including hatomarubigins A, B, C, and D, from Streptomyces sp. These compounds were found to enhance the cytotoxicity of colchicine against multidrug-resistant tumor cells, indicating their potential in cancer research (Hayakawa et al., 1991).
Eigenschaften
CAS-Nummer |
139562-86-0 |
|---|---|
Produktname |
Hatomarubigin A |
Molekularformel |
C20H16O5 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(3S)-6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-9-6-10-8-13(22)17-18(15(10)12(21)7-9)19(23)11-4-3-5-14(25-2)16(11)20(17)24/h3-5,8-9,22H,6-7H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
INDHOTAYTXVPSZ-VIFPVBQESA-N |
Isomerische SMILES |
C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
SMILES |
CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
Kanonische SMILES |
CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
Andere CAS-Nummern |
139562-86-0 |
Synonyme |
hatomarubigin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



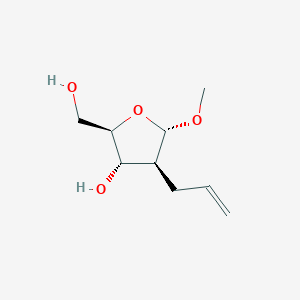
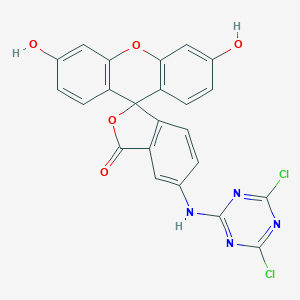
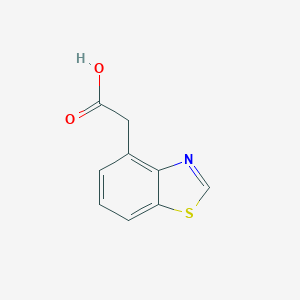
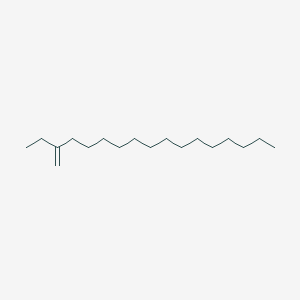
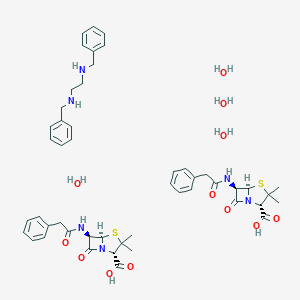
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
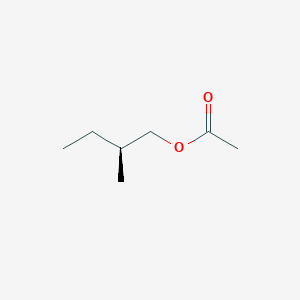
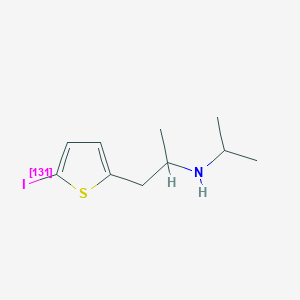
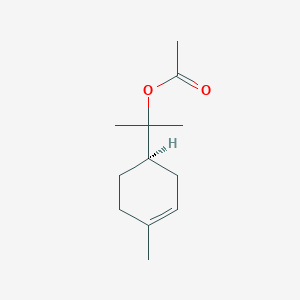
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

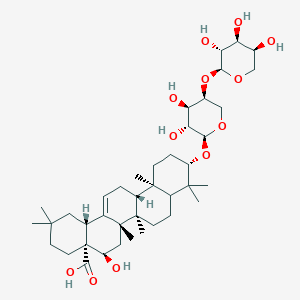
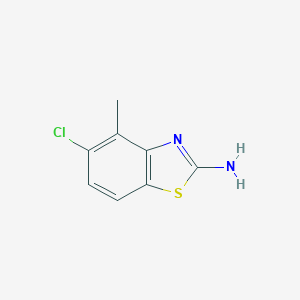
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)